![molecular formula C15H14N2O3S B273459 methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether](/img/structure/B273459.png)
methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group and a sulfonyl group, which is further connected to a methyl-imidazole moiety. The presence of these functional groups contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
The synthesis of methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether typically involves multiple steps, starting with the preparation of the naphthalene derivative. The methoxy group is introduced via methylation, followed by sulfonylation to attach the sulfonyl group. The final step involves the formation of the imidazole ring, which is achieved through cyclization reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Substitution: The methoxy and sulfonyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether include other naphthalene derivatives and sulfonyl-imidazole compounds. For example:
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares the methoxynaphthalene core but differs in its functional groups and overall structure.
6-Methoxy-2-naphthyl propanamide derivatives: These compounds have similar antibacterial activity and structural features. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-11-16-7-8-17(11)21(18,19)15-6-4-12-9-14(20-2)5-3-13(12)10-15/h3-10H,1-2H3 |
InChI Key |
NCIGNBDIEBIRET-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


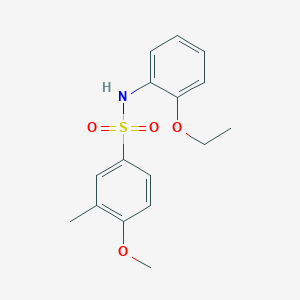
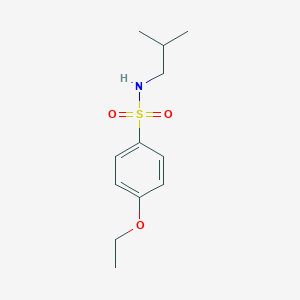
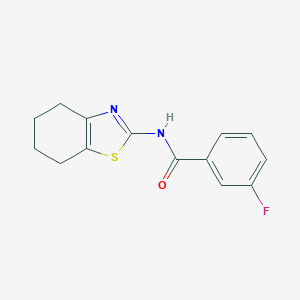
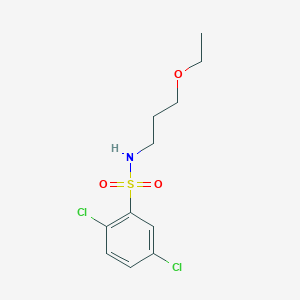
![1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B273384.png)
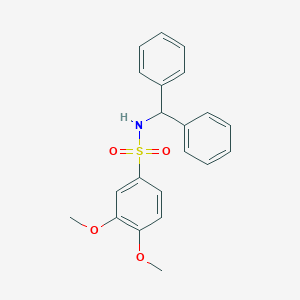
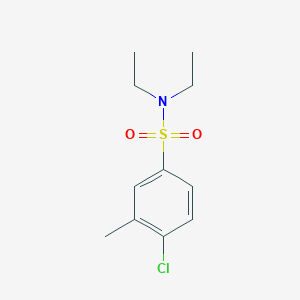
![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
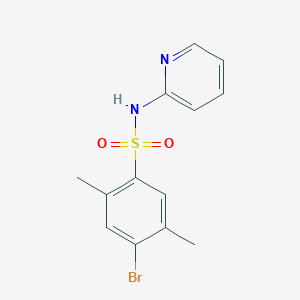
![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)
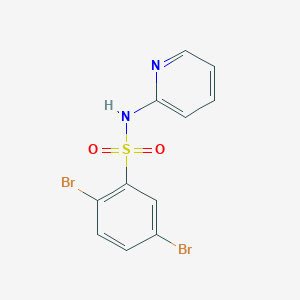
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)
